Cas no 1281860-67-0 (7-Chloro-2-(1,1-difluoroethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine)

7-Chloro-2-(1,1-difluoroethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound featuring a triazolopyrimidine core with chloro, difluoroethyl, and methyl substituents. Its unique structure contributes to potential applications in medicinal chemistry and agrochemical research, particularly as a key intermediate or active moiety in the development of biologically active molecules. The presence of fluorine atoms enhances metabolic stability and lipophilicity, while the chloro and methyl groups may influence binding affinity and selectivity. This compound is of interest for its synthetic versatility and potential utility in designing novel inhibitors or modulators for targeted biological pathways. Proper handling and storage are recommended due to its reactive functional groups.
7-Chloro-2-(1,1-difluoroethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine structure
1281860-67-0 structure
Product name:7-Chloro-2-(1,1-difluoroethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine
CAS No:1281860-67-0
MF:C8H7ClF2N4
MW:232.617786645889
CID:5018391

7-Chloro-2-(1,1-difluoroethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine Chemical and Physical Properties

Names and Identifiers

    • 7-chloro-2-(1,1-difluoroethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine
    • TQR0234
    • 7-chloro-2-(1,1-difluoroethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine
    • 7-Chloro-2-(1,1-difluoroethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine
    • Inchi: 1S/C8H7ClF2N4/c1-4-3-5(9)15-7(12-4)13-6(14-15)8(2,10)11/h3H,1-2H3
    • InChI Key: VPYFEHOXUIAQFS-UHFFFAOYSA-N
    • SMILES: ClC1=CC(C)=NC2=NC(C(C)(F)F)=NN21

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 253
  • Topological Polar Surface Area: 43.1
  • XLogP3: 2.3

7-Chloro-2-(1,1-difluoroethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZ0341-1G
7-chloro-2-(1,1-difluoroethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine
1281860-67-0 95%
1g
¥ 1,920.00 2023-04-05
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZ0341-250.0mg
7-chloro-2-(1,1-difluoroethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine
1281860-67-0 95%
250.0mg
¥764.0000 2024-07-28
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZ0341-500.0mg
7-chloro-2-(1,1-difluoroethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine
1281860-67-0 95%
500.0mg
¥1279.0000 2024-07-28
Chemenu
CM392504-1g
7-chloro-2-(1,1-difluoroethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine
1281860-67-0 95%+
1g
$287 2024-08-02
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZ0341-1g
7-chloro-2-(1,1-difluoroethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine
1281860-67-0 95%
1g
¥1919.0 2024-04-25
Ambeed
A202832-1g
7-Chloro-2-(1,1-difluoroethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine
1281860-67-0 98%
1g
$298.0 2024-04-25
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZ0341-250mg
7-chloro-2-(1,1-difluoroethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine
1281860-67-0 95%
250mg
¥764.0 2024-04-25
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1514848-1g
7-Chloro-2-(1,1-difluoroethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine
1281860-67-0 98%
1g
¥2304.00 2024-08-09
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZ0341-100mg
7-chloro-2-(1,1-difluoroethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine
1281860-67-0 95%
100mg
¥573.0 2024-04-25
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZ0341-500mg
7-chloro-2-(1,1-difluoroethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine
1281860-67-0 95%
500mg
¥1279.0 2024-04-25

Additional information on 7-Chloro-2-(1,1-difluoroethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine

Recent Advances in the Study of 7-Chloro-2-(1,1-difluoroethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine (CAS: 1281860-67-0)

The compound 7-Chloro-2-(1,1-difluoroethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine (CAS: 1281860-67-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This heterocyclic compound, characterized by its triazolopyrimidine core, has been the subject of multiple studies aimed at elucidating its biological activity, pharmacokinetic properties, and synthetic pathways. The following research briefing provides an overview of the latest findings related to this compound, highlighting its relevance in drug discovery and development.

Recent studies have focused on the synthesis and optimization of 7-Chloro-2-(1,1-difluoroethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine, with particular emphasis on improving yield and purity. A 2023 publication in the Journal of Medicinal Chemistry detailed a novel synthetic route that employs a one-pot cyclization strategy, significantly reducing the number of steps required compared to traditional methods. This advancement not only enhances the scalability of production but also minimizes the formation of byproducts, which is critical for pharmaceutical applications.

In terms of biological activity, preliminary in vitro studies have demonstrated that this compound exhibits potent inhibitory effects against a range of kinase targets, including those implicated in inflammatory and oncogenic pathways. For instance, a study published in Bioorganic & Medicinal Chemistry Letters reported that 7-Chloro-2-(1,1-difluoroethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine showed nanomolar affinity for JAK2 and FLT3 kinases, suggesting its potential as a lead compound for the treatment of myeloproliferative disorders and certain types of leukemia. Further mechanistic studies are underway to elucidate its binding mode and selectivity profile.

Pharmacokinetic evaluations have also been conducted to assess the compound's suitability for in vivo applications. A recent preclinical study highlighted its favorable metabolic stability and oral bioavailability in rodent models, with a half-life that supports once-daily dosing. However, challenges remain in optimizing its solubility and minimizing off-target effects, which are currently being addressed through structural modifications and formulation strategies.

In conclusion, 7-Chloro-2-(1,1-difluoroethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine represents a promising scaffold for the development of novel kinase inhibitors. Its unique structural features and demonstrated biological activity make it a valuable candidate for further investigation. Future research directions may include the exploration of its therapeutic potential in additional disease models, as well as the development of derivatives with enhanced pharmacological properties. The ongoing studies underscore the importance of this compound in advancing the field of targeted therapy and precision medicine.

Recommend Articles

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1281860-67-0)7-Chloro-2-(1,1-difluoroethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine
A1048750
Purity:99%
Quantity:1g
Price ($):268.0